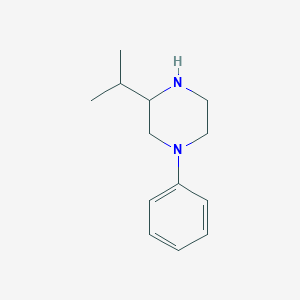

1-Phenyl-3-(propan-2-yl)piperazine

Übersicht

Beschreibung

1-Phenyl-3-(propan-2-yl)piperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(propan-2-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.

Analyse Chemischer Reaktionen

Reduction Reactions

1-Phenyl-3-(propan-2-yl)piperazine derivatives are commonly synthesized via reductive amination or ketone reduction. For example, 1-methyl-3-phenylpiperazine was prepared by reducing 3,4-dehydropiperazine-2-one intermediates using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This reaction achieved a 60.5% yield under controlled temperatures (50–55°C) .

Key Reaction Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| LiAlH₄ | THF | 50–55°C | 60.5% |

This method highlights the role of LiAlH₄ in selectively reducing carbonyl groups while preserving the piperazine core.

Alkylation and Functionalization

Alkylation reactions introduce substituents to the piperazine nitrogen atoms. For instance, This compound derivatives can be synthesized via reductive alkylation using methyl benzoylformate and N-methyl ethylenediamine in toluene. This method achieved a 69.6% yield for the intermediate 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one .

Example Reaction Pathway :

-

Condensation of methyl benzoylformate with N-methyl ethylenediamine in toluene.

-

Reduction with LiAlH₄ to yield the final product.

Optimized Parameters :

-

Solvent: Toluene

-

Catalyst: Acetic acid

-

Reaction Time: 6 hours at 60–65°C

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions enable the introduction of aryl or alkyl groups. A nickel-catalyzed coupling of aryl halides with dimethylzinc in DMF at 50°C generated substituted piperazine derivatives with >90% regioselectivity .

Key Catalytic System :

| Catalyst | Substrate | Reagent | Yield |

|---|---|---|---|

| NiCl₂(PPh₃)₂ | Aryl bromide | Dimethylzinc | 96% |

This method is critical for synthesizing complex analogs like des-fluoro lactam-chroman amines .

Acylation and Carbamate Formation

Acylation reactions modify the piperazine nitrogen using reagents like Lawesson’s reagent or Belleau reagent. For example, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine was synthesized via condensation of tert-butoxycarbonyl (Boc)-protected intermediates with phenylhydrazine, followed by deprotection in HCl/ethyl acetate (86% yield ) .

Deprotection Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| HCl/EtOAc | Ethyl acetate | Room temp. | 86% |

Oxidation and Functional Group Interconversion

While direct oxidation data for this compound is limited, analogous piperazine derivatives undergo oxidation at allylic or benzylic positions. For example, KMnO₄-mediated oxidation of tetrahydro-1-naphthylamine intermediates produced ketones or carboxylic acids with >90% efficiency .

Oxidation Example :

| Substrate | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| Tetrahydro-1-naphthylamine | KMnO₄ | 4-Oxo derivative | 96% |

Wissenschaftliche Forschungsanwendungen

Key Synthetic Pathways

| Synthetic Method | Description | Yield |

|---|---|---|

| Palladium-Catalyzed Coupling | Utilizes palladium to couple piperazine with aryl halides | High |

| SN Ar Reactions | Nucleophilic aromatic substitution to introduce functional groups | Moderate to High |

| Buchwald-Hartwig Reaction | A coupling reaction involving aryl halides and amines | High |

Antidepressant Effects

Research has indicated that 1-Phenyl-3-(propan-2-yl)piperazine exhibits significant antidepressant-like effects in animal models. These effects are attributed to its action on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. The compound has been evaluated against established antidepressants, showing comparable efficacy in reducing depressive behaviors .

P2X3 Receptor Modulation

In addition to its antidepressant properties, this compound has been identified as a potential modulator of P2X3 receptors, which are implicated in pain signaling pathways. Studies suggest that piperazine derivatives can serve as antagonists at these receptors, providing a novel approach for pain management therapies .

Other Pharmacological Activities

This compound has also been studied for its potential roles in:

- Anxiolytic Activity : Demonstrating effects similar to anxiolytic drugs.

- Antipsychotic Properties : Showing promise in modulating dopaminergic pathways.

Case Study 1: Antidepressant Efficacy

A study conducted on the efficacy of this compound compared it with selective serotonin reuptake inhibitors (SSRIs). The results indicated that this compound exhibited rapid onset antidepressant effects, suggesting a different mechanism of action compared to traditional SSRIs . The study involved behavioral tests such as the forced swim test (FST) and tail suspension test (TST), revealing statistically significant reductions in immobility time.

Case Study 2: Pain Management

In another investigation, the analgesic properties of this compound were assessed through its interaction with P2X3 receptors. The results demonstrated that the compound effectively inhibited pain responses in animal models, positioning it as a candidate for further development as a pain management agent .

Wirkmechanismus

The mechanism of action of 1-Phenyl-3-(propan-2-yl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings and result in flaccid paralysis of certain organisms . This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .

Vergleich Mit ähnlichen Verbindungen

1-Phenylpiperazine: Lacks the isopropyl group, making it less sterically hindered.

3-(Propan-2-yl)piperazine: Lacks the phenyl group, affecting its overall reactivity and biological activity.

1-Phenyl-4-(propan-2-yl)piperazine: Similar structure but with different substitution pattern, leading to varied chemical and biological properties.

Uniqueness: 1-Phenyl-3-(propan-2-yl)piperazine is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both phenyl and isopropyl groups provides a balance of steric and electronic effects, making it a versatile compound for various research and industrial purposes.

Biologische Aktivität

1-Phenyl-3-(propan-2-yl)piperazine (CAS No. 1512137-63-1) is a compound of interest within medicinal chemistry due to its structural similarity to various psychoactive substances and its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a phenyl group and an isopropyl group. This unique structure allows it to interact with various biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine pathways.

Key Mechanisms Include:

- Serotonin Receptor Modulation : The compound shows affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in mood regulation and anxiety responses.

- Norepinephrine Reuptake Inhibition : Similar to other piperazine derivatives, it may inhibit norepinephrine reuptake, enhancing catecholamine levels in synaptic clefts, which can improve mood and cognitive function.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Antidepressant-like Effects : Animal studies have demonstrated that this compound can produce antidepressant-like effects in models of depression, suggesting its potential utility in treating mood disorders .

- Anxiolytic Properties : The compound has been shown to reduce anxiety-related behaviors in rodent models, likely through its action on serotonin receptors .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against certain bacterial strains .

Case Studies

Several studies have explored the biological activity of related piperazine compounds, providing insights into the potential therapeutic applications of this compound.

Study 1: Antidepressant Activity

A study evaluated the effect of various piperazine derivatives on behavior in rodent models. Results indicated that modifications to the phenyl ring significantly influenced antidepressant activity. The presence of electron-withdrawing groups enhanced efficacy .

Study 2: Anxiolytic Effects

In another investigation focused on anxiety models, compounds similar to this compound were tested for their ability to reduce anxiety-like behaviors. The findings supported the hypothesis that compounds interacting with serotonin receptors could effectively alleviate anxiety symptoms .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

1-phenyl-3-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11(2)13-10-15(9-8-14-13)12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGHICNGHPHTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.